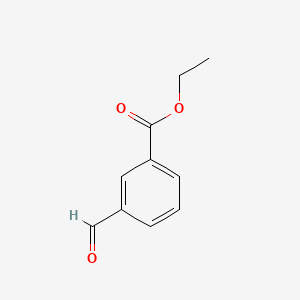

Ethyl 3-formylbenzoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with various yields. For instance, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate was achieved in two steps from dibenzoylmethane, and it was used as a reagent for the preparation of other complex molecules . Another example is the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate in five steps with a 41% overall yield . These examples suggest that the synthesis of ethyl 3-formylbenzoate could also be achieved through multi-step reactions, possibly involving the formation of the formyl group on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-formylbenzoate has been determined using various techniques such as X-ray crystallography and NMR. For example, the crystal structure of ethyl 3,5-dinitrobenzoate was determined and showed that the carboxy- and nitro-groups are rotated out of the aromatic ring plane . Similarly, the structure of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate was elucidated, revealing that the fused tricyclic nucleus is not fully coplanar . These findings indicate that the molecular structure of ethyl 3-formylbenzoate would likely show some degree of rotation or non-planarity of substituents around the aromatic ring.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to ethyl 3-formylbenzoate can be inferred from the reactions they undergo. For instance, the synthesis of Schiff-base ligands from 3-formyl-2-hydroxy-5-methylbenzoic acid involved condensation reactions with diamines . This suggests that ethyl 3-formylbenzoate could also participate in condensation reactions due to the presence of the formyl group, which is reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to ethyl 3-formylbenzoate can be diverse. Ethyl 3,5-dinitrobenzoate, for example, has been characterized by its crystal structure, which provides information on bond distances and angles . The thermal stability and optical properties of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate were also studied, indicating good thermal stability and fluorescence . These studies suggest that ethyl 3-formylbenzoate could also exhibit specific physical and chemical properties that could be characterized by similar methods.

Scientific Research Applications

Synthesis Applications

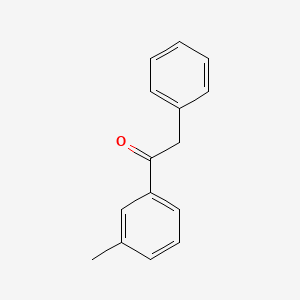

Synthesis of Racemic Dialkyl Phosphonates

Ethyl 3-formylbenzoate has been utilized in the synthesis of racemic dialkyl phosphonates. This process involves a three-component reaction, demonstrating the compound's utility in complex chemical syntheses (Milen et al., 2016).

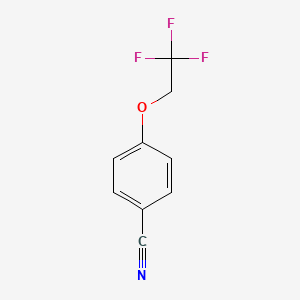

Formation of Trifluoromethyl Heterocycles

It serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, highlighting its importance in the creation of complex organic structures (Honey et al., 2012).

Development of Anticancer Agents

Derivatives of Ethyl 3-formylbenzoate have been synthesized and evaluated for anticancer activity, showcasing its potential in medicinal chemistry (Han et al., 2020).

Thermal and Structural Properties

- Calorimetric Studies: The thermal properties of related compounds, such as ethyl 2- and 3-aminobenzoates, have been explored through calorimetric experiments. These studies provide insights into the fundamental properties of compounds structurally related to Ethyl 3-formylbenzoate (Ledo et al., 2019).

Environmental Impact

- Occurrence in Aquatic Environments: Research on parabens, which are structurally related to Ethyl 3-formylbenzoate, has been conducted to understand their occurrence, fate, and behavior in aquatic environments. This research is crucial for assessing the environmental impact of such compounds (Haman et al., 2015).

Catalysis and Synthesis Techniques

Catalyzed Synthesis

Ethyl 3-formylbenzoate has been used in catalyzed synthesis processes, demonstrating its role in facilitating chemical reactions (Wan-ren, 2008).

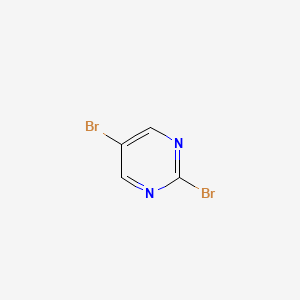

Synthesis of Phthalide and Isoindolinone Derivatives

Transformations of compounds related to Ethyl 3-formylbenzoate, such as 2-formylbenzoic acid, provide access to a variety of heterocyclic organic compounds, underlining its versatility in synthetic organic chemistry (Niedek et al., 2016).

Pharmaceutical Research

- Prolyl-Hydroxylase Inhibitor Studies: Ethyl esters related to Ethyl 3-formylbenzoate have been studied for their potential as prolyl-hydroxylase inhibitors, which could have implications in cancer therapy (Han et al., 2014).

Safety And Hazards

Ethyl 3-formylbenzoate should be stored in a dry, cool, and well-ventilated place . It should be kept away from open flames, hot surfaces, and sources of ignition . Contact with skin and eyes should be avoided, and it should not be breathed in as mist, gas, or vapors . The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 .

properties

IUPAC Name |

ethyl 3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGRRSTJVFZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454603 | |

| Record name | Ethyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-formylbenzoate | |

CAS RN |

33745-47-0 | |

| Record name | Ethyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

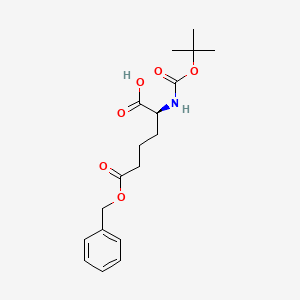

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

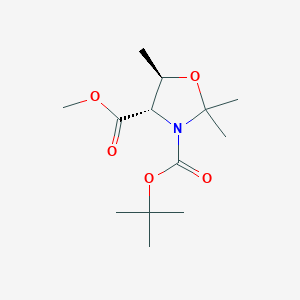

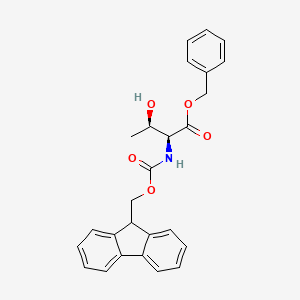

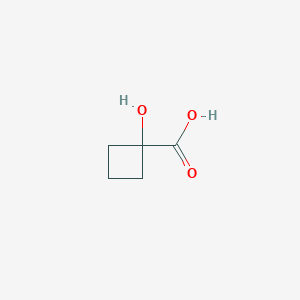

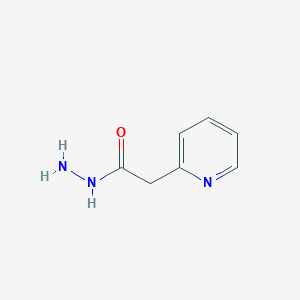

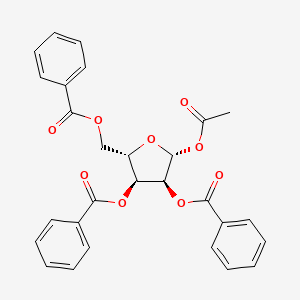

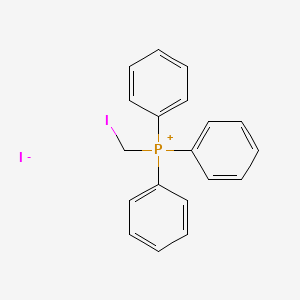

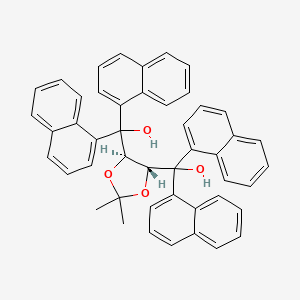

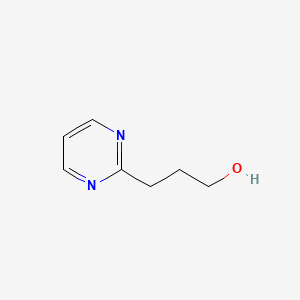

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.